molecular formula C18H14O2 B3123583 1,6-Diphenoxy-2,4-hexadiyne CAS No. 30980-37-1

1,6-Diphenoxy-2,4-hexadiyne

Cat. No.: B3123583
CAS No.: 30980-37-1
M. Wt: 262.3 g/mol
InChI Key: ZBTRFBNXAKJTBI-UHFFFAOYSA-N
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Description

1,6-Diphenoxy-2,4-hexadiyne, also known as dimerized phenyl propargyl ether, is a disubstituted diacetylene compound. It is characterized by the presence of two phenoxy groups attached to a hexadiyne backbone. This compound is notable for its structural and spectroscopic properties, which have been analyzed using vibrational spectroscopy and quantum-chemical calculations .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Diphenoxy-2,4-hexadiyne is synthesized through the oxidative coupling of phenyl propargyl ether. The reaction typically involves the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction proceeds as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,6-Diphenoxy-2,4-hexadiyne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,6-Diphenoxy-2,4-hexadiyne has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its disubstituted diacetylene structure, which imparts distinct electronic and spectroscopic properties. Its ability to undergo various chemical reactions and form complex derivatives makes it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

6-phenoxyhexa-2,4-diynoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h3-8,11-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTRFBNXAKJTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC#CC#CCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30980-37-1
Record name 1,6-Diphenoxy-2,4-hexadiyne
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 1,6-Diphenoxy-2,4-hexadiyne act as a hydrogen getter, and if so, how does its structure contribute to this property?

A1: Yes, this compound (DPPE) demonstrates hydrogen getter properties. [, ] This capability stems from its unsaturated organic structure, featuring two triple bonds within the hexadiyne chain. These triple bonds can be hydrogenated, allowing the molecule to capture and store hydrogen.

Q2: What is the stability of this compound under gamma radiation, and are there any observed degradation products?

A2: Research indicates that this compound experiences a decrease in hydrogen capacity upon exposure to gamma radiation. [] The primary degradation products identified were phenol and carbon dioxide. This degradation was found to be more pronounced when irradiation occurred in the presence of air compared to a vacuum.

Q3: How does this compound interact with transition metal clusters, specifically in the context of ruthenium carbonyl complexes?

A3: Studies reveal that this compound can act as a ligand in ruthenium carbonyl cluster complexes. [, ] Interestingly, the molecule can coordinate to the triruthenium core in two distinct ways: either as an edge-bridging ynenyl ligand or as a face-capping ynenyl ligand. Density functional theory (DFT) calculations suggest that the edge-bridging coordination mode is slightly more stable.

Q4: What are the equilibrium vapor pressures of this compound, and what is its heat of sublimation?

A4: Using the Knudsen effusion technique, the equilibrium vapor pressure of this compound was determined to be in the range of 3.5 x 10-7 to 8.4 x 10-5 Torr within a temperature range of 23 to 75 °C. [] The heat of sublimation, calculated from the vapor pressure data, was found to be 51.9 kJ/mol (12.4 kcal/mol).

Q5: Does shock loading of this compound lead to any chemical reactivity, and if so, what are the potential implications?

A5: Research suggests that subjecting this compound to subthreshold shock loading generates a significant density of active molecular species, primarily free radicals. [] This finding indicates that shock waves can induce chemical reactivity in this compound. While the exact mechanisms are not fully understood, the generation of free radicals is thought to be a crucial step in many shock-induced reactions.

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